molecular formula C21H18BrN5O2S B11706297 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11706297
M. Wt: 484.4 g/mol
InChI Key: JKZKKQGBOHZDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, an ethoxyphenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group. The ethoxyphenyl hydrazine is then synthesized separately and coupled with the thiazole derivative. Finally, the pyrazolone core is constructed through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effect. For example, it may bind to a receptor and block its activity, thereby preventing a disease-related process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H18BrN5O2S

Molecular Weight

484.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-ethoxyphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H18BrN5O2S/c1-3-29-18-7-5-4-6-16(18)24-25-19-13(2)26-27(20(19)28)21-23-17(12-30-21)14-8-10-15(22)11-9-14/h4-12,26H,3H2,1-2H3

InChI Key

JKZKKQGBOHZDCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.